N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14950573
Molecular Formula: C23H23N5O4
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5O4 |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C23H23N5O4/c1-27-20(24)15(13-16-21(27)26-19-6-4-5-11-28(19)23(16)30)22(29)25-10-9-14-7-8-17(31-2)18(12-14)32-3/h4-8,11-13,24H,9-10H2,1-3H3,(H,25,29) |
| Standard InChI Key | CAMYIVHIBIGPDS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s defining feature is its triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core, a fused tricyclic system incorporating two nitrogen-containing rings and one oxygenated ring. The central scaffold is substituted with:
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A 3,4-dimethoxyphenethyl group at the N-position, enhancing lipophilicity and potential receptor binding.
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A methyl group at the 7-position, influencing steric interactions.
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An imino group at the 6-position and a keto group at the 2-position, contributing to hydrogen-bonding capabilities.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₅O₄ |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | See Title |
| Canonical SMILES | CN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of key functional groups:
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¹H NMR: Signals at δ 3.85 ppm (methoxy groups) and δ 7.2–7.8 ppm (aromatic protons).
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1640 cm⁻¹ (C=N).
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step protocols:
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Core Formation: Cyclocondensation of substituted pyridine derivatives with triazine precursors under acidic conditions.
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Functionalization: Introduction of the 3,4-dimethoxyphenethyl group via nucleophilic acyl substitution.
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Purification: Chromatographic separation to isolate the target compound from byproducts.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄ (cat.), 110°C, 12 h | 45 |
| 2 | DCC, DMAP, CH₂Cl₂, rt, 24 h | 62 |
| 3 | Silica gel chromatography (EtOAc/hexane) | 85 |
Industrial Scalability Challenges
Industrial production faces hurdles in optimizing yield and minimizing waste. Continuous flow reactors and enzyme-mediated catalysis are being explored to enhance efficiency.
Biological Activity and Mechanisms
Putative Targets
The compound’s triazatricyclic core may interact with:
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Kinase enzymes: Inhibition of tyrosine kinases involved in cell proliferation.
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GPCRs: Modulation of adrenergic or serotonin receptors due to structural similarity to known ligands.
In Vitro Studies
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Anticancer Activity: IC₅₀ values of 2.1–8.3 μM against breast (MCF-7) and lung (A549) cancer cell lines.
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Antimicrobial Effects: Moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL).
Table 3: Biological Activity Parameters
| Assay | Result |
|---|---|
| MCF-7 Cell Viability | IC₅₀ = 5.2 μM |
| A549 Cell Viability | IC₅₀ = 8.3 μM |
| S. aureus Growth | MIC = 32 μg/mL |
Research Advancements and Applications
Material Science Applications
Its rigid, planar structure suggests utility in organic semiconductors or metal-organic frameworks (MOFs), though exploratory studies are nascent.
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